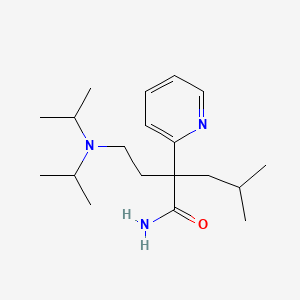

Pentisomide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[di(propan-2-yl)amino]ethyl]-4-methyl-2-pyridin-2-ylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33N3O/c1-14(2)13-19(18(20)23,17-9-7-8-11-21-17)10-12-22(15(3)4)16(5)6/h7-9,11,14-16H,10,12-13H2,1-6H3,(H2,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZOZYGHXNQPIPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CCN(C(C)C)C(C)C)(C1=CC=CC=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869274 | |

| Record name | Pentisomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78833-03-1 | |

| Record name | α-[2-[Bis(1-methylethyl)amino]ethyl]-α-(2-methylpropyl)-2-pyridineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78833-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentisomide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078833031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentisomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-[2-(diisopropylamino)ethyl]-α-isobutylpyridine-2-acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTISOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/506T8KTW5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pentamidine's Mode of Action Against Trypanosoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentamidine, an aromatic diamidine, has been a cornerstone in the treatment of the hemolymphatic stage of African trypanosomiasis for decades. Its efficacy is contingent upon a multifaceted mechanism of action that ultimately leads to the demise of the Trypanosoma parasite. This technical guide provides an in-depth exploration of the core mechanisms, focusing on the crucial aspects of drug accumulation, interaction with parasitic DNA, mitochondrial disruption, and enzymatic inhibition. This document synthesizes current knowledge, presenting quantitative data in structured tables, detailing key experimental protocols, and illustrating complex biological pathways and workflows through Graphviz diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

African trypanosomiasis, or sleeping sickness, is a vector-borne parasitic disease caused by protozoa of the genus Trypanosoma. Pentamidine has been in clinical use since the 1940s for the treatment of early-stage Trypanosoma brucei gambiense infections. Its trypanocidal activity is not attributed to a single target but rather to a cascade of events initiated by its selective and high-level accumulation within the parasite.[1][2] This guide dissects the molecular intricacies of pentamidine's mechanism of action, providing a foundational resource for further research and the development of novel trypanocidal agents.

Selective Accumulation: The Gateway to Trypanocidal Activity

The remarkable selectivity of pentamidine is primarily due to its rapid and extensive accumulation within the trypanosome, reaching millimolar concentrations, a phenomenon not observed in host cells.[3] This accumulation is a carrier-mediated process involving several distinct transport systems on the parasite's plasma membrane.

Transporters Involved in Pentamidine Uptake

Trypanosoma brucei possesses at least three transporters responsible for pentamidine influx:

-

P2 Adenosine Transporter (TbAT1): This transporter, also responsible for the uptake of adenosine and adenine, mediates a significant portion of pentamidine transport.[4][5]

-

High-Affinity Pentamidine Transporter (HAPT1): Now identified as the aquaglyceroporin AQP2, HAPT1 exhibits a high affinity for pentamidine and is crucial for its uptake at low concentrations.[6][7][8] Loss or mutation of this transporter is a key mechanism of drug resistance.[6][8]

-

Low-Affinity Pentamidine Transporter (LAPT1): This transporter contributes to pentamidine uptake at higher concentrations.[4][7]

The concerted action of these transporters leads to the high intracellular concentration of pentamidine necessary for its trypanocidal effects.

Figure 1: Pentamidine uptake pathway in Trypanosoma.

Interaction with DNA: A Major Intracellular Target

Once concentrated within the trypanosome, pentamidine avidly binds to DNA. This interaction is a critical aspect of its mechanism of action.

Binding to the Minor Groove of AT-Rich Regions

Pentamidine preferentially binds to the minor groove of DNA, particularly at sites rich in adenine and thymine (AT) base pairs.[9][10] This binding is non-intercalative and is thought to disrupt the normal architecture of the DNA helix, thereby interfering with essential cellular processes such as DNA replication and transcription.[10][11]

Disruption of Kinetoplast DNA

A primary target of pentamidine is the kinetoplast (kDNA), the mitochondrial DNA of trypanosomes.[3][12] The accumulation of pentamidine within the mitochondrion leads to the destruction of the kDNA network, a condition known as dyskinetoplasty.[3][12] While cells lacking kDNA can sometimes remain viable, this disruption is a significant contributor to the drug's trypanocidal effect.[3]

Figure 2: Pentamidine's interaction with nuclear and kinetoplast DNA.

Mitochondrial Dysfunction: A Central Hub of Trypanocidal Action

The mitochondrion of Trypanosoma is a primary site of pentamidine's action. The high accumulation of the drug in this organelle leads to a catastrophic failure of its functions.

Collapse of Mitochondrial Membrane Potential (ΔΨm)

A key and rapid effect of pentamidine is the dissipation of the mitochondrial membrane potential (ΔΨm).[3][13] This electrochemical gradient is essential for ATP synthesis and the import of proteins into the mitochondrion. Its collapse severely compromises the energy metabolism of the parasite.[13]

Inhibition of F1F0-ATPase

Pentamidine has been shown to inhibit the F1F0-ATPase, an enzyme crucial for ATP synthesis.[13] This inhibition, coupled with the collapse of the ΔΨm, leads to a profound energy crisis within the parasite.

Figure 3: Signaling pathway of pentamidine-induced mitochondrial dysfunction.

Enzymatic Inhibition

While the effects on DNA and mitochondria are considered primary, pentamidine also inhibits several key enzymes within the parasite.

-

Topoisomerase II: Pentamidine can inhibit type II topoisomerase in the mitochondria of Trypanosoma, leading to breaks in the kDNA.[9]

-

S-adenosyl-L-methionine decarboxylase (AdoMetDC): This enzyme is involved in the synthesis of polyamines, which are essential for cell growth and proliferation. Pentamidine has been shown to inhibit AdoMetDC in T. brucei.[14][15]

Quantitative Data Summary

The following tables summarize key quantitative data related to the mechanism of action of pentamidine against Trypanosoma brucei.

Table 1: Kinetic Parameters of Pentamidine Transporters in T. brucei

| Transporter | Substrate(s) | Km / Ki for Pentamidine | Reference(s) |

| P2 (TbAT1/ASPT1) | Adenosine, Adenine, Pentamidine | Km: 0.26 ± 0.03 µM | [4][16] |

| Ki: 0.56 µM | [17] | ||

| HAPT1 (AQP2) | Pentamidine, Melarsoprol | Km: 36 ± 6 nM | [4][16] |

| LAPT1 | Pentamidine | Km: 56 ± 8 µM | [4][16] |

Table 2: In Vitro Activity of Pentamidine against T. brucei

| T. brucei Strain | IC50 | Reference(s) |

| BS221 | 0.0019 µM | [18] |

| Generic | 5.3 nM (0.0053 µM) | [6] |

| Culture | ~0.014 µM | [19] |

| T. congolense | 169.48 ± 44.00 nM (0.17 µM) | [12] |

Table 3: Pentamidine Resistance in T. brucei

| Resistant Strain Feature | Fold Resistance (in vitro) | Fold Resistance (in vivo) | Reference(s) |

| Pentamidine-selected clone | 26 | 4.5 | [11] |

Experimental Protocols

[3H]-Pentamidine Uptake Assay

This protocol is used to measure the rate of pentamidine accumulation in Trypanosoma.

Figure 4: Workflow for [3H]-pentamidine uptake assay.

Methodology:

-

Cell Preparation: Harvest bloodstream form trypanosomes from culture or infected rodents and wash them in a suitable assay buffer (e.g., HMI-9). Resuspend the cells to a final concentration of 1 x 108 cells/mL.

-

Uptake Initiation: Pre-warm the cell suspension to 37°C. Initiate the uptake by adding [3H]-pentamidine to a final concentration of, for example, 25 nM. For inhibition studies, pre-incubate the cells with inhibitors (e.g., unlabeled pentamidine, adenosine) for a short period before adding the radiolabeled drug.

-

Termination of Uptake: At various time points (e.g., 15, 30, 45, 60 seconds), terminate the uptake by transferring an aliquot of the cell suspension into a microfuge tube containing a layer of oil (e.g., a mixture of di-n-butylphthalate and di-iso-octylphthalate) on top of a denaturing solution (e.g., 10% Triton X-100). Centrifuge immediately at high speed to pellet the cells through the oil layer into the denaturing solution.

-

Measurement of Radioactivity: Aspirate the oil and the aqueous layers. The cell pellet in the denaturing solution is then solubilized and transferred to a scintillation vial with a suitable scintillation cocktail. The radioactivity is measured using a scintillation counter.

-

Data Analysis: The amount of [3H]-pentamidine taken up by the cells is calculated based on the specific activity of the radiolabel and the cell number. The initial rate of uptake is determined from the linear portion of the time course.

DNase I Footprinting for Pentamidine-DNA Interaction

This technique identifies the specific binding site of pentamidine on a DNA fragment.

Methodology:

-

Probe Preparation: A DNA fragment of interest is labeled at one end with a radioactive isotope (e.g., 32P).

-

Binding Reaction: The end-labeled DNA probe is incubated with varying concentrations of pentamidine in a suitable binding buffer. A control reaction without pentamidine is also prepared.

-

DNase I Digestion: A low concentration of DNase I is added to each reaction to randomly cleave the DNA backbone, aiming for an average of one cut per DNA molecule.

-

Reaction Termination and DNA Purification: The reaction is stopped, and the DNA is purified to remove proteins and salts.

-

Gel Electrophoresis and Autoradiography: The DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis. The gel is then dried and exposed to X-ray film. The binding of pentamidine to the DNA protects the phosphodiester backbone from DNase I cleavage, resulting in a "footprint" – a region of the gel with no bands corresponding to the binding site.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a fluorescent dye to assess the effect of pentamidine on the mitochondrial membrane potential.

Figure 5: Workflow for mitochondrial membrane potential assay.

Methodology:

-

Cell Preparation: Harvest and wash trypanosomes as described for the uptake assay. Resuspend the cells in a suitable buffer at a concentration of approximately 1 x 106 cells/mL.

-

Drug Treatment: Treat the cells with the desired concentrations of pentamidine for a specified period. Include a positive control for mitochondrial depolarization, such as carbonyl cyanide m-chlorophenyl hydrazone (CCCP), and an untreated negative control.

-

Fluorescent Staining: Add a fluorescent cationic dye, such as tetramethylrhodamine ethyl ester (TMRE) or rhodamine 123, to the cell suspensions. The accumulation of these dyes in the mitochondria is dependent on the membrane potential.

-

Incubation: Incubate the cells with the dye in the dark to allow for dye accumulation.

-

Analysis: Analyze the fluorescence intensity of the cell population using a flow cytometer. A decrease in fluorescence intensity in pentamidine-treated cells compared to the untreated control indicates a collapse of the mitochondrial membrane potential.

Conclusion

The trypanocidal action of pentamidine is a complex process involving a series of interconnected events. Its selective accumulation within the parasite is the critical first step, enabling the drug to reach concentrations sufficient to engage with its multiple intracellular targets. The subsequent binding to DNA, particularly the kinetoplast, and the profound disruption of mitochondrial function are the primary drivers of its lethal effect. A comprehensive understanding of these mechanisms is paramount for addressing the challenge of drug resistance and for the rational design of new, more effective trypanocidal therapies. This guide provides a detailed overview of the current knowledge, offering a valuable resource for the scientific community dedicated to combating African trypanosomiasis.

References

- 1. Pentamidine transport and sensitivity in brucei-group trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. research.fredhutch.org [research.fredhutch.org]

- 4. DNase I footprinting [gene.mie-u.ac.jp]

- 5. DNase I Footprinting - Creative BioMart [creativebiomart.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Transport proteins determine drug sensitivity and resistance in a protozoan parasite, Trypanosoma brucei [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. oncology.wisc.edu [oncology.wisc.edu]

- 10. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3 | Malvern Panalytical [malvernpanalytical.com]

- 11. Characterisation of pentamidine-resistant Trypanosoma brucei brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Characterization of Trypanosoma brucei brucei S-adenosyl-L-methionine decarboxylase and its inhibition by Berenil, pentamidine and methylglyoxal bis(guanylhydrazone) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of Trypanosoma brucei brucei S-adenosyl-L-methionine decarboxylase and its inhibition by Berenil, pentamidine and methylglyoxal bis(guanylhydrazone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Uptake of pentamidine in Trypanosoma brucei brucei is mediated by three distinct transporters: implications for cross-resistance with arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 18. journals.plos.org [journals.plos.org]

- 19. researchgate.net [researchgate.net]

Physicochemical Properties of Pentamidine Isethionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentamidine isethionate is an aromatic diamidine compound with established antiprotozoal and antifungal activity. It is principally used in the treatment and prophylaxis of Pneumocystis jirovecii pneumonia (PCP), particularly in immunocompromised individuals. A thorough understanding of its physicochemical properties is critical for formulation development, analytical method validation, and ensuring therapeutic efficacy and safety. This guide provides an in-depth overview of the core physicochemical characteristics of Pentamidine isethionate, details standard experimental protocols for their determination, and visualizes its mechanism of action and relevant experimental workflows.

Chemical Identity and Structure

Pentamidine isethionate is the salt formed between the active base, Pentamidine, and two equivalents of isethionic acid (2-hydroxyethanesulfonic acid). The presence of the highly polar amidine groups contributes significantly to its physical properties and biological activity.

-

IUPAC Name: 4-[5-(4-carbamimidoylphenoxy)pentoxy]benzenecarboximidamide;bis(2-hydroxyethanesulfonic acid)

-

CAS Number: 140-64-7

-

Chemical Formula: C₂₃H₃₆N₄O₁₀S₂

-

Structure:

-

Pentamidine Base: C₁₉H₂₄N₄O₂

-

Isethionic Acid (x2): C₂H₆O₄S

-

Physicochemical Properties

The key physicochemical properties of Pentamidine isethionate are summarized in the table below. These parameters are essential for predicting its behavior in biological systems and for the design of suitable dosage forms.

| Property | Value | References |

| Molecular Weight | 592.7 g/mol | [1][2] |

| Appearance | White or almost white, odorless, hygroscopic crystalline powder. It has a very bitter taste. | [1][3][4] |

| Melting Point | 188-194 °C (370.4 - 381.2 °F) | [5][6][7] |

| Solubility | Water: Freely soluble (≥100 mg/mL at ~19°C; soluble to 100 mM) | [1][8][9] |

| Ethanol (96%): Sparingly soluble | [4][5] | |

| Methylene Chloride: Practically insoluble | [4][5] | |

| pH (5% w/v aqueous solution) | 4.5 - 6.5 | [1][4][7] |

| Hygroscopicity | Hygroscopic; may be sensitive to prolonged exposure to air. | [4][8] |

| Stability | Bulk Solid: Stable when exposed to light at ambient or 60°C for 90 days. | [1] |

| Aqueous Solution: Aqueous solutions can deteriorate on storage. Solutions in 5% Dextrose or 0.9% Sodium Chloride are stable for up to 48 hours at room temperature. | [8][10] | |

| Light Sensitivity: Can decompose on prolonged exposure to light. | [8] |

Mechanism of Action

The precise antiprotozoal mechanism of Pentamidine isethionate has not been fully elucidated but is understood to be multifactorial. It does not act on a single target but rather disrupts several vital cellular processes in susceptible organisms like Pneumocystis jirovecii and trypanosomes. The primary proposed mechanisms include interference with DNA, RNA, and protein synthesis.

Key actions include:

-

DNA Binding: Pentamidine shows a high affinity for DNA, particularly intercalating into adenine-thymine (A-T) rich regions of the pathogen's DNA helix. This binding disrupts the normal structure and function, thereby inhibiting DNA replication and transcription.

-

Enzyme Inhibition: The drug interferes with topoisomerases, which are enzymes crucial for DNA replication and repair, leading to breaks in the pathogen's DNA.

-

Mitochondrial Disruption: Pentamidine can disrupt the mitochondrial membrane potential of pathogens. This action inhibits ATP production, leading to cellular energy depletion and eventual cell death.

References

- 1. Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR-1H | MDPI [mdpi.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. raybiotech.com [raybiotech.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. drugs.com [drugs.com]

- 9. Pentamidine | C19H24N4O2 | CID 4735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PENTAMIDINE ISETHIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

The Dawn of a Trypanocidal Agent: The Early Discovery and Synthesis of Pentamidine

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Pentamidine, a cornerstone in the treatment of several protozoal infections, has a rich history rooted in the early days of chemotherapy. Its journey from a synthetically derived aromatic diamidine to a frontline treatment for African trypanosomiasis (sleeping sickness) and leishmaniasis in the 1930s and 1940s laid the groundwork for future antiparasitic drug development. This technical guide provides an in-depth exploration of the seminal work that led to the discovery and synthesis of pentamidine, offering a detailed look at the experimental protocols, quantitative data, and the nascent understanding of its mechanism of action during this pioneering era.

The Genesis of Aromatic Diamidines as Trypanocides

The investigation into aromatic diamidines as potential therapeutic agents arose from earlier work on aliphatic diamidines, such as undecane-1:11-diamidine, which demonstrated significant trypanocidal activity. Researchers hypothesized that the central carbon chain in these molecules could be replaced by a more stable aromatic structure without compromising efficacy. This line of inquiry led scientists at the Liverpool School of Tropical Medicine, notably Warrington Yorke and E. M. Lourie, in collaboration with the chemical research team at May & Baker Ltd., led by A. J. Ewins, to synthesize and evaluate a series of aromatic diamidines.

Early Chemical Synthesis of Pentamidine

Synthetic Pathway Overview

The synthesis of pentamidine in the late 1930s and early 1940s likely followed a pathway involving the reaction of a diphenoxyalkane with reagents to introduce the amidine functionalities. A plausible synthetic route, based on the chemical knowledge of the era, is depicted below.

Caption: A plausible synthetic pathway for the early chemical synthesis of pentamidine.

Experimental Protocol: A Reconstructed Synthesis

Based on common organic chemistry practices of the time for generating amidines from nitriles (the Pinner reaction), a likely protocol would have involved the following conceptual steps:

-

Williamson Ether Synthesis: p-Hydroxyphenylethanenitrile would be reacted with 1,5-dibromopentane in the presence of a base to form the diether intermediate, 1,5-di(4-cyanophenoxy)pentane.

-

Pinner Reaction: The resulting dinitrile would then be treated with anhydrous ethanol and hydrogen chloride gas to form the corresponding di-imidoyl chloride hydrochloride salt.

-

Ammonolysis: This intermediate would subsequently be reacted with ammonia to yield the final product, pentamidine, as a dihydrochloride salt. The isethionate salt, which offered better solubility and was less irritating upon injection, was also prepared.

Early In Vitro Evaluation of Trypanocidal Activity

The initial screening of the newly synthesized aromatic diamidines was conducted in vitro to determine their direct effect on trypanosomes. The methodologies employed were foundational for later antiprotozoal drug discovery.

Experimental Protocol: In Vitro Trypanocidal Assay (circa 1939)

The following is a representative protocol based on the work of Lourie and Yorke:

-

Parasite Preparation: A laboratory strain of Trypanosoma rhodesiense was maintained in mice. For the assay, infected mouse blood was drawn at the peak of parasitemia.

-

Assay Medium: The infected blood was diluted in a suitable physiological solution, such as a mixture of saline and citrate, to prevent coagulation and maintain parasite viability.

-

Drug Dilutions: The test compounds, including pentamidine (as a salt), were prepared as stock solutions and serially diluted to achieve a range of final concentrations in the assay medium.

-

Incubation: Equal volumes of the diluted parasite suspension and the drug dilutions were mixed in small test tubes. A control tube containing parasites without the drug was included in each experiment. The tubes were then incubated, likely at 37°C, for a defined period (e.g., 24-48 hours).

-

Assessment of Viability: At various time points, a drop of the mixture from each tube was examined under a microscope to assess the motility and morphology of the trypanosomes. The complete cessation of movement was considered indicative of trypanocidal action. The minimal effective concentration was recorded.

Quantitative Data from Early In Vitro Studies

The seminal 1939 paper by Lourie and Yorke provides some of the earliest quantitative data on the in vitro activity of pentamidine against T. rhodesiense.

| Compound | Minimal Effective Concentration (MEC) |

| Pentamidine | 1 in 2,000,000 |

| Stilbamidine | 1 in 1,000,000 |

Note: The concentrations were often expressed as dilutions (e.g., 1 part drug in 2,000,000 parts medium).

Early In Vivo Evaluation in Animal Models

Following promising in vitro results, pentamidine and other lead compounds were advanced to in vivo testing in animal models of African trypanosomiasis to assess their efficacy and toxicity.

Experimental Protocol: In Vivo Mouse Model of Trypanosomiasis (circa 1939)

-

Animal Model: Laboratory mice were used as the primary in vivo model.

-

Infection: Mice were inoculated intraperitoneally with a standardized suspension of T. rhodesiense from an infected donor mouse.

-

Treatment: Once parasitemia was established (typically confirmed by microscopic examination of a tail blood smear), treatment was initiated. The test compounds were administered, usually via intraperitoneal or subcutaneous injection, at various doses and dosing schedules.

-

Monitoring: The treated mice were monitored daily. Tail blood smears were examined to track the presence or absence of trypanosomes in the peripheral blood. The primary endpoints were the clearance of parasites from the blood and the long-term survival of the mice without relapse.

-

Cure Assessment: A "cure" was typically defined as the permanent disappearance of trypanosomes from the blood, with the mice surviving for an extended period (e.g., several weeks to months) post-treatment.

Quantitative Data from Early In Vivo Studies

The early in vivo studies demonstrated the remarkable efficacy of pentamidine in clearing trypanosome infections in mice.

| Compound | Route of Administration | Dosing Regimen | Outcome |

| Pentamidine | Intraperitoneal | 10 mg/kg | 100% cure rate in mice |

| Stilbamidine | Intraperitoneal | 20 mg/kg | High cure rate, but with some observed toxicity |

Early Hypotheses on the Mechanism of Action

The precise molecular mechanism of pentamidine's action was not understood in the 1930s and 1940s. However, based on its chemical structure and biological effects, early researchers proposed several hypotheses.

The prevailing hypothesis was that the highly basic amidine groups at either end of the molecule were crucial for its biological activity. It was thought that these cationic groups could interact with acidic components within the parasite, such as nucleic acids or essential enzymes, thereby disrupting critical cellular functions. The distance and flexibility of the linking chain between the two amidine groups were also recognized as important factors for optimal activity.

Caption: Early hypothesized mechanism of pentamidine's trypanocidal action.

Conclusion

The early discovery and synthesis of pentamidine represent a landmark achievement in the history of medicinal chemistry and tropical medicine. The systematic approach of chemical synthesis guided by biological testing, pioneered by researchers like Yorke, Lourie, and Ewins, established a paradigm for drug discovery that remains relevant today. The detailed experimental protocols and quantitative data from this era not only underscore the potent trypanocidal activity of pentamidine but also provide a valuable historical perspective for contemporary researchers in the field of antiparasitic drug development. While the understanding of its mechanism of action has evolved significantly, the foundational work of these early pioneers paved the way for the development of a drug that has saved countless lives and continues to be an essential medicine.

An In-depth Technical Guide to Pentamidine Derivatives: Chemical Structures and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentamidine, a dicationic aromatic diamidine, has been a cornerstone in the treatment of several protozoal and fungal infections for decades.[1][2][3] Its clinical utility, however, is often hampered by significant toxicity.[3][4] This has spurred extensive research into the design and synthesis of pentamidine derivatives with the aim of improving therapeutic efficacy and reducing adverse effects.[1] This guide provides a comprehensive overview of the chemical structures of various pentamidine derivatives, their biological activities, and the experimental methodologies used in their evaluation.

Core Chemical Structure of Pentamidine

Pentamidine is chemically known as 1,5-bis(4-amidinophenoxy)pentane.[1][5] Its structure is characterized by two terminal benzamidine moieties connected by a flexible five-carbon aliphatic chain via ether linkages. Modifications to this core structure have been systematically explored to understand structure-activity relationships (SAR) and to develop novel therapeutic agents.[5][6]

Key Structural Modifications of Pentamidine Derivatives

Research efforts have primarily focused on modifying three key regions of the pentamidine molecule: the central linker, the aromatic rings, and the terminal amidine groups.[6][7]

Modifications of the Central Linker

The length and nature of the linker between the two aromatic rings significantly influence the biological activity of pentamidine derivatives. Both shortening and lengthening of the carbon chain have been investigated.[6] For instance, analogues with different linker lengths have been synthesized and evaluated for their effects on ion channel trafficking.[6]

Modifications of the Aromatic Rings

Replacing the phenyl rings with other aromatic systems, such as pyridine, has been a key strategy to modulate the properties of pentamidine analogues.[5][6] Pyridyl analogues have been synthesized with the goal of improving uptake by microbial transporters and enhancing bioavailability.[5]

Modifications of the Amidine Groups

The strongly basic amidine groups are crucial for the biological activity of pentamidine. However, they also contribute to its toxicity. Modifications to these groups, including the synthesis of prodrugs like amidoximes, have been explored to improve the pharmacokinetic profile and reduce toxicity.[5]

Quantitative Biological Data of Pentamidine Derivatives

The following tables summarize the in vitro activities of various pentamidine derivatives against different pathogens.

Table 1: Antifungal Activity of Pentamidine Analogues

| Compound | Organism | MIC80 (μg/mL) |

| Pentamidine | Candida albicans | > 50 |

| Analogue 1 | Candida albicans | ≤ 0.09 |

| Pentamidine | Cryptococcus neoformans | 0.78 |

| Analogue 2 | Cryptococcus neoformans | 0.19 |

Data sourced from a study screening twenty analogues of pentamidine.[8]

Table 2: Antiprotozoal Activity of Pyridyl Analogues of Pentamidine

| Compound | Trypanosoma brucei rhodesiense IC50 (nM) | Plasmodium falciparum IC50 (nM) | Leishmania donovani IC50 (nM) |

| Pentamidine | 5.0 | 30 | 1500 |

| Diamidine 6 | 0.5 | 10 | 500 |

IC50 (Inhibitory Concentration 50%) is the concentration of a drug that reduces the response by half.[9] Data from a study on novel pyridyl analogues of pentamidine.[5]

Table 3: Antiplasmodial and Antileishmanial Activity of Pentamidine Analogues

| Compound | Plasmodium falciparum IC50 (μM) | Leishmania mexicana amazonensis IC50 (μM) |

| Pentamidine | 0.05 | 0.5 |

| Analogue A | 0.03 | 0.6 |

| Analogue B | 0.04 | 0.4 |

Data from a study screening 36 analogues of pentamidine.[10]

Experimental Protocols

Synthesis of a Pyridyl Analogue of Pentamidine (Diamidine 6)

A detailed synthesis of novel pyridyl analogues of pentamidine has been described. The general procedure involves the reaction of a di-nitrile precursor with anhydrous HCl in ethanol, followed by treatment with ammonia to yield the final diamidine product. For specific details on the synthesis of Diamidine 6 and other analogues, including reaction conditions and characterization data, refer to the original publication.[5]

In Vitro Antifungal Susceptibility Testing

The antifungal activity of pentamidine derivatives is often determined using a broth macrodilution method as standardized by the National Committee for Clinical Laboratory Standards (NCCLS). The minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism, is determined after a specific incubation period. The minimum fungicidal concentration (MFC) can also be determined by subculturing from the clear tubes onto agar plates.[8]

In Vitro Antiprotozoal Activity Assays

The in vitro activity against protozoan parasites is typically assessed by determining the IC50 value. For example, against Trypanosoma brucei rhodesiense, the assay involves incubating the parasites with serial dilutions of the test compounds for 72 hours, followed by the addition of a viability reagent like Alamar Blue. Fluorescence is then measured to determine the concentration at which parasite growth is inhibited by 50%. Similar protocols are used for Plasmodium falciparum and Leishmania donovani, with appropriate modifications for the specific parasite.[5]

Mechanism of Action

The mechanism of action of pentamidine and its derivatives is multifaceted and not fully elucidated.[2][3] It is known to interfere with multiple cellular processes in susceptible organisms.

Caption: Proposed mechanisms of action for pentamidine derivatives.

Pentamidine is believed to exert its antimicrobial effects through several mechanisms:

-

DNA Interaction: Pentamidine binds to the minor groove of AT-rich regions of DNA, which can interfere with DNA replication and transcription.[11][12]

-

Enzyme Inhibition: It can inhibit enzymes crucial for microbial survival, such as topoisomerases.[11]

-

Interference with Polyamine Metabolism: Pentamidine can disrupt the biosynthesis of polyamines, which are essential for cell growth and differentiation.[11]

-

Mitochondrial Disruption: It can also affect mitochondrial function, leading to a decrease in ATP production.[11]

Experimental Workflow for Antiprotozoal Drug Discovery

The process of discovering and evaluating new antiprotozoal agents based on the pentamidine scaffold follows a structured workflow.

Caption: A typical workflow for the development of pentamidine-based antiprotozoal agents.

Conclusion

The development of pentamidine derivatives remains a promising avenue for the discovery of new anti-infective agents with improved therapeutic profiles. By systematically modifying the core pentamidine structure, researchers have been able to identify analogues with enhanced potency and selectivity against a range of pathogens. Future work will likely focus on further optimizing these lead compounds, elucidating their precise mechanisms of action, and advancing the most promising candidates through preclinical and clinical development.

References

- 1. New pentamidine analogues in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pentamidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pentamidine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-In Vitro Activity Relationships of Pentamidine Analogues and Dication-Substituted Bis-Benzimidazoles as New Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure-activity relationships of pentamidine-affected ion channel trafficking and dofetilide mediated rescue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 10. Structure-activity relationships of analogs of pentamidine against Plasmodium falciparum and Leishmania mexicana amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Pentamidine Isethionate? [synapse.patsnap.com]

- 12. Pentamidine binds to tRNA through non-specific hydrophobic interactions and inhibits aminoacylation and translation - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of Pentamidine Against Leishmania Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of pentamidine against various Leishmania species, the causative agents of leishmaniasis. Pentamidine, an aromatic diamidine, serves as a second-line treatment for this neglected tropical disease, and understanding its in vitro efficacy is crucial for optimizing its use and developing novel anti-leishmanial therapies. This document summarizes key quantitative data, details common experimental protocols for assessing drug susceptibility, and visualizes the current understanding of its mechanism of action.

Quantitative Susceptibility Data

The in vitro activity of pentamidine is typically quantified by determining the half-maximal inhibitory concentration (IC50) or effective concentration (EC50), which represents the drug concentration required to inhibit parasite growth or viability by 50%. These values vary depending on the Leishmania species, strain, parasite stage (promastigote or amastigote), and the specific assay conditions. Below are tabulated summaries of reported IC50 and EC50 values for pentamidine against various Leishmania species.

Table 1: In Vitro Activity of Pentamidine against Leishmania Promastigotes

| Leishmania Species | Strain | IC50 / EC50 (µM) | Reference |

| L. donovani | DD8 | 7.7 | [1] |

| L. donovani | LV9 | 3.9 | [1] |

| L. donovani | N/A | 1.3 | [2] |

| L. donovani (Pentamidine-Resistant) | R8 | 40 | [3] |

| L. infantum | N/A | 2.87 | [2] |

| L. major | CRE 26 | 1.6 | [1] |

| L. major | N/A | 2.83 | [2] |

| L. major | N/A | 0.08 µg/mL (at 72h) | [4] |

| L. mexicana | N/A | 2.61 | [2] |

| L. amazonensis | N/A | 1.32 | [2] |

| L. braziliensis | N/A | 1.23 | [2] |

| L. tropica | N/A | 1.04 | [2] |

| L. martiniquensis | CU1 | 12.967 ± 0.289 | [2] |

| L. martiniquensis | CU1R1 | 13.967 ± 0.404 | [2] |

| L. martiniquensis | LSCM1 | 13.133 ± 0.289 | [2] |

Table 2: In Vitro Activity of Pentamidine against Leishmania Amastigotes

| Leishmania Species | Strain | Host Cell | IC50 / EC50 (µM) | Reference |

| L. mexicana | Sensitive | Axenic | 0.30 ± 0.05 | [5] |

| L. mexicana | Pentr30 (Resistant) | Axenic | 70 ± 5 | [5] |

| L. infantum | ME isolate | BMDM | Similar to LD strain | [6] |

| L. infantum | LD strain | BMDM | Susceptible | [6] |

| L. martiniquensis | CU1 | J774A.1 | 12.0 ± 0.7 | [2] |

| L. martiniquensis | CU1R1 | J774A.1 | 12.8 ± 1.1 | [2] |

| L. martiniquensis | LSCM1 | J774A.1 | 12.7 ± 0.346 | [2] |

BMDM: Bone Marrow-Derived Macrophages

Experimental Protocols

Standardized in vitro assays are essential for determining the susceptibility of Leishmania to pentamidine. The following are detailed methodologies for commonly employed assays.

Promastigote Susceptibility Assays

Promastigotes, the flagellated, extracellular form of the parasite found in the sandfly vector, are often used for initial drug screening due to the relative ease of their cultivation.

This colorimetric assay measures the metabolic activity of viable parasites.

-

Parasite Culture: Leishmania promastigotes are cultured in a suitable liquid medium (e.g., M199, RPMI-1640) supplemented with fetal bovine serum (FBS) at 25-27°C until they reach the mid-logarithmic phase of growth.

-

Assay Preparation: Parasites are seeded into 96-well microtiter plates at a density of approximately 1-2 x 10^6 cells/mL.

-

Drug Incubation: Serial dilutions of pentamidine are added to the wells. A drug-free control and a positive control (e.g., another known anti-leishmanial drug) are included. The plates are incubated at 25-27°C for 48-72 hours.

-

Resazurin Addition: A solution of resazurin (e.g., 0.0125% w/v) is added to each well, and the plates are incubated for an additional 4-24 hours.

-

Data Acquisition: The fluorescence or absorbance is measured using a microplate reader. The reduction of blue, non-fluorescent resazurin to pink, fluorescent resorufin by viable cells is indicative of metabolic activity.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of parasite inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I, a dye that intercalates with DNA.

-

Parasite Culture and Assay Setup: Follow steps 1-3 as described for the resazurin-based assay.

-

Lysis and Staining: After the drug incubation period, a lysis buffer containing SYBR Green I is added to each well.

-

Data Acquisition: The fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm).

-

Data Analysis: The IC50 value is determined as described for the resazurin-based assay.

Amastigote Susceptibility Assays

Amastigotes, the non-motile, intracellular form of the parasite found in the mammalian host, represent the clinically relevant stage. Assays involving amastigotes are more complex but provide a more accurate reflection of a drug's potential in vivo efficacy.

This is the gold-standard method for assessing activity against intracellular amastigotes.

-

Macrophage Culture: A suitable macrophage cell line (e.g., J774A.1, THP-1) or primary macrophages (e.g., bone marrow-derived macrophages) are seeded in 96-well plates and allowed to adhere.

-

Parasite Infection: Stationary-phase promastigotes are used to infect the adherent macrophages at a defined parasite-to-macrophage ratio (e.g., 10:1). The co-culture is incubated for 4-24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

-

Removal of Extracellular Parasites: Non-phagocytosed promastigotes are removed by washing.

-

Drug Incubation: Media containing serial dilutions of pentamidine are added to the infected macrophages, and the plates are incubated at 37°C in a 5% CO2 atmosphere for 48-72 hours.

-

Quantification of Infection:

-

Microscopic Counting: The cells are fixed, stained (e.g., with Giemsa or DAPI), and the number of amastigotes per 100 macrophages is determined by microscopy.[7][8]

-

High-Content Imaging: Automated microscopy and image analysis software can be used to quantify infection rates.

-

Reporter Gene Assays: Leishmania expressing reporter genes (e.g., luciferase, green fluorescent protein) can be used to quantify parasite viability through luminescence or fluorescence measurements.

-

-

Data Analysis: The IC50 value is calculated based on the reduction in the number of intracellular amastigotes or reporter signal in treated versus untreated wells.

Mechanism of Action and Resistance

The primary mechanism of action of pentamidine against Leishmania involves its accumulation within the parasite's mitochondrion.[3][5][9] This process is dependent on the mitochondrial membrane potential. Once concentrated in the mitochondrion, pentamidine is thought to interfere with various mitochondrial functions, leading to a collapse of the membrane potential and ultimately parasite death.[5][10]

Resistance to pentamidine in Leishmania is primarily associated with a decreased accumulation of the drug within the mitochondrion.[3][5][9] This can be due to alterations in drug transporters on the parasite's plasma or mitochondrial membranes, leading to reduced uptake or increased efflux of the drug.[5][9]

Caption: Mechanism of pentamidine action and resistance in Leishmania.

The provided diagram illustrates the uptake of pentamidine by Leishmania parasites via a transporter protein. The drug then accumulates in the mitochondrion in a process dependent on the mitochondrial membrane potential (ΔΨm). This accumulation leads to the disruption of the mitochondrial membrane potential and binding to kinetoplast DNA (kDNA), ultimately inducing an apoptosis-like cell death. In resistant strains, an efflux pump can actively remove the drug from the parasite, preventing its accumulation in the mitochondrion.

Caption: General workflow for in vitro susceptibility testing of Leishmania.

This diagram outlines the key steps in determining the in vitro susceptibility of Leishmania promastigotes and intracellular amastigotes to pentamidine. The promastigote assay is a direct measure of the drug's effect on the parasite, while the amastigote assay provides a more clinically relevant assessment within a host cell environment.

References

- 1. Uptake into leishmania donovani promastigotes and antileishmanial action of an organometallic complex derived from pentamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of anti-leishmanial drugs efficacy against Leishmania martiniquensis using a colorimetric assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles for mitochondria in pentamidine susceptibility and resistance in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Resistance to Pentamidine in Leishmania mexicana Involves Exclusion of the Drug from the Mitochondrion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Drug Susceptibility of a Leishmania (Leishmania) infantum Isolate from a Visceral Leishmaniasis Pediatric Patient after Multiple Relapses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Detection and counting of Leishmania intracellular parasites in microscopy images - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Validation of a simple resazurin-based promastigote assay for the routine monitoring of miltefosine susceptibility in clinical isolates of Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Pharmacokinetic Profile and Metabolic Fate of Pentamidine in Preclinical Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of the antiprotozoal drug pentamidine in various animal models. The following sections detail its absorption, distribution, metabolism, and excretion (ADME), supported by quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate a deeper understanding for researchers and professionals in drug development.

Pharmacokinetic Parameters of Pentamidine

The pharmacokinetic profile of pentamidine varies significantly depending on the animal model, and the route of administration. Intravenous and intramuscular administrations lead to systemic exposure, while aerosolized delivery targets the lungs with minimal systemic absorption.[1][2]

Intravenous and Intramuscular Administration

Following parenteral administration, pentamidine exhibits a rapid distribution phase and a prolonged elimination phase, suggesting extensive tissue uptake.

Table 1: Pharmacokinetic Parameters of Pentamidine Following Intravenous (IV) and Intramuscular (IM) Administration in Animal Models

| Animal Model | Dose and Route | Cmax (ng/mL) | Tmax | Terminal Half-life | Total Body Clearance | Reference(s) |

| Rat | 2 mg/kg IV | Higher than 10 mg/kg IM | - | 2 min (serum) | - | [3] |

| 10 mg/kg IM | Lower than 2 mg/kg IV | - | Drug detectable for 4 hr | - | [3] | |

| Dog | 4 mg/kg IV | 867 (average) | - | - | 46.7 mL/min/kg | [4][5] |

| 4 mg/kg IV (with renal failure) | 780 (average) | - | - | 40.0 mL/min/kg | [4][5] |

Aerosol and Intratracheal Administration

Aerosolized pentamidine is designed for local delivery to the lungs, resulting in high pulmonary concentrations and low systemic exposure.[6] This route is primarily used for the prophylaxis and treatment of Pneumocystis carinii pneumonia (PCP).

Table 2: Pharmacokinetic Parameters of Pentamidine Following Aerosol or Intratracheal Administration in Animal Models

| Animal Model | Dose and Route | Key Findings | Reference(s) |

| Rat | Intratracheal (0.2-10 mg/kg) | Lung levels saturated at doses > 0.8 mg/kg.[7] | [7] |

| Intratracheal (PCP model) | Serum concentration at 20 min: 309 ± 165 ng/mL (PCP rats) vs. 71 ± 36 ng/mL (control).[8] | [8] | |

| Mouse | Aerosol | >50% of the initial lung dose retained after 14 days.[9] | [9] |

Tissue Distribution of Pentamidine

Pentamidine is extensively distributed and accumulates in various tissues, with the highest concentrations typically found in the kidneys, liver, and spleen.[10] This accumulation contributes to its long terminal half-life and potential for organ toxicity.

Table 3: Tissue Distribution of Pentamidine in Animal Models

| Animal Model | Route of Administration | High Concentration Tissues | Key Findings | Reference(s) |

| Mouse | Intraperitoneal (10 mg/kg) | Kidneys, Liver | Highest concentration in kidneys, followed by the liver. | [11] |

| Rat | Intraperitoneal (10, 25, or 50 mg/kg) | Liver (lysosomes) | Pentamidine is highly enriched in liver lysosomes.[12] | [12] |

| Dog | Intravenous (13 mg/kg) | Liver, Kidneys, Lungs | Highest concentration in the liver.[11] | [11] |

Metabolism of Pentamidine

The metabolism of pentamidine is a significant route of elimination in rats and is presumed to occur in other species as well. The liver is the primary site of metabolism, where the drug undergoes both Phase I and Phase II biotransformations.

In rats, the primary metabolism of pentamidine has been well-characterized.[13] It involves hydroxylation and oxidation reactions. Following primary metabolism, two of the primary metabolites, p-hydroxybenzamidine and 5-(4'-amidinophenoxy)pentanoic acid, undergo secondary metabolism through conjugation with sulfate or glucuronic acid.[13][14] Studies using rat liver microsomes have been instrumental in elucidating these pathways.[13]

Excretion of Pentamidine

Pentamidine and its metabolites are excreted through both renal and fecal routes. In rats, urinary and fecal excretion are of similar importance.[15] Renal clearance of pentamidine in dogs accounts for a small fraction of the total body clearance, indicating that non-renal elimination, likely metabolism, is the primary route of clearance.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies. Below are representative protocols derived from the literature.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for assessing the pharmacokinetics of pentamidine in rats following intravenous administration.

Methodology Details:

-

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[16]

-

Drug Formulation: Pentamidine isethionate is dissolved in a suitable vehicle, such as sterile saline.

-

Administration: Intravenous injection is typically performed via the tail vein.

-

Sample Collection: Blood samples are collected at predetermined time points into tubes containing an anticoagulant.

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Pentamidine concentrations in plasma are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with fluorescence or photodiode array (PDA) detection.[17][18] A solid-phase extraction (SPE) step is often employed for sample clean-up and concentration.[18]

In Vitro Metabolism Study using Rat Liver Microsomes

This protocol describes the investigation of pentamidine's metabolism using subcellular liver fractions.

Methodology Details:

-

Microsome Preparation: Liver microsomes are prepared from untreated male Sprague-Dawley rats.

-

Incubation: [14C]-labeled pentamidine is incubated with rat liver microsomes in the presence of an NADPH-generating system.

-

Metabolite Identification: The reaction mixture is analyzed by HPLC to separate and identify metabolites.

-

Secondary Metabolism: To identify conjugated metabolites, samples from perfused rat liver studies can be treated with sulfatase or β-glucuronidase prior to HPLC analysis.[13][14]

Conclusion

The pharmacokinetics of pentamidine in animal models are characterized by extensive tissue distribution and a long terminal half-life, with metabolism playing a key role in its elimination. The route of administration significantly influences the drug's disposition, with aerosol delivery achieving high lung concentrations and minimal systemic exposure. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working with pentamidine and related compounds. A thorough understanding of its ADME properties in preclinical models is essential for designing further studies and optimizing its therapeutic use.

References

- 1. Concentrations of aerosolized pentamidine in bronchoalveolar lavage, systemic absorption, and excretion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhaled pentamidine. An overview of its pharmacological properties and a review of its therapeutic use in Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of a new bioassay to study pentamidine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of azotemia in dogs on the pharmacokinetics of pentamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Successful treatment with aerosolized pentamidine of Pneumocystis carinii pneumonia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dose-dependent distribution of 3H-pentamidine following intra-tracheal administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Influence of Pneumocystis carinii pneumonia on serum and tissue concentrations of pentamidine administered to rats by tracheal injections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biodistribution, tissue reaction, and lung retention of pentamidine aerosolized as three different salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Distribution of pentamidine in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pentamidine isethionate for injection [dailymed.nlm.nih.gov]

- 12. Pentamidine accumulates in rat liver lysosomes and inhibits phospholipid degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Primary and secondary metabolism of pentamidine by rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Primary and secondary metabolism of pentamidine by rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. A novel HPLC assay for pentamidine: comparative effects of creatinine and inulin on GFR estimation and pentamidine renal excretion in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Ultra high performance liquid chromatography method for the determination of pentamidine and analog in rat biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Threat: A Technical Guide to Pentamidine's Interaction with Microbial DNA and RNA

For Immediate Release

This technical guide provides an in-depth analysis of the molecular interactions between the antimicrobial drug pentamidine and microbial nucleic acids. Intended for researchers, scientists, and drug development professionals, this document elucidates the core mechanisms of pentamidine's activity, focusing on its binding to both DNA and RNA. The information presented herein is critical for understanding its therapeutic effects and for the development of novel antimicrobial agents.

Executive Summary

Pentamidine, an aromatic diamidine, exhibits broad-spectrum antimicrobial activity against a variety of protozoa and fungi.[1][2] Its therapeutic efficacy is largely attributed to its ability to interfere with essential cellular processes by targeting nucleic acids.[1][3] This guide details the distinct yet complementary mechanisms by which pentamidine interacts with microbial DNA and RNA. The primary modes of action include binding to the minor groove of AT-rich DNA sequences, particularly within kinetoplast DNA, and non-specific binding to structured RNAs such as tRNA, leading to the inhibition of critical cellular functions like replication, transcription, and translation.[4][5][6][7]

Interaction with Microbial DNA

Pentamidine's interaction with DNA is a cornerstone of its antimicrobial effect, particularly in kinetoplastid parasites like Leishmania and Trypanosoma. The drug demonstrates a strong preference for the minor groove of DNA, specifically at sites rich in adenine and thymine (AT) base pairs.[4][8]

Mechanism of DNA Binding

The positively charged amidinium groups of pentamidine are directed towards the negatively charged phosphate backbone of DNA.[4][8] The curved shape of the pentamidine molecule allows it to fit snugly within the narrow minor groove of AT-rich DNA sequences.[6] This binding is stabilized by a combination of electrostatic interactions, hydrogen bonding with the base pair edges on the floor of the groove, and van der Waals forces.[6] X-ray crystallography studies of pentamidine bound to an AATT sequence have confirmed this binding mode, illustrating the close complementarity between the drug and the DNA minor groove.[6]

Targeting Kinetoplast DNA (kDNA)

A key target of pentamidine in trypanosomatids is the kinetoplast DNA (kDNA), a unique network of interlocked minicircles and maxicircles within the mitochondria.[5][6] The high AT content of kDNA minicircles provides numerous binding sites for pentamidine.[6] The accumulation of pentamidine in the kinetoplast can lead to several detrimental effects:

-

Linearization of minicircles: Pentamidine binding can induce structural changes in kDNA, potentially leading to the linearization of minicircles.[5]

-

Inhibition of kDNA replication: The drug can interfere with the enzymes essential for kDNA replication, such as topoisomerases.[5][9] This interference can block the opening and rejoining of kDNA minicircles, a critical step in replication.[6]

-

Progressive loss of kDNA: Prolonged exposure to pentamidine can induce the progressive and irreversible loss of kDNA.[10]

Quantitative Analysis of DNA Binding

The affinity of pentamidine and its analogs for DNA is often quantified by measuring the change in the thermal melting temperature (ΔTm) of DNA upon drug binding. A higher ΔTm value indicates a stronger binding affinity and greater stabilization of the DNA duplex.

| Compound | DNA Type | ΔTm (°C) | Reference |

| Pentamidine | Calf Thymus DNA | 2.1 | [11] |

| DB75 (Pentamidine analog) | Calf Thymus DNA | 7.7 | [11] |

| Compound 1 (diamidine) | Calf Thymus DNA | 24.2 | [11] |

Interaction with Microbial RNA

While its interaction with DNA has been extensively studied, pentamidine's binding to RNA is an equally important aspect of its antimicrobial activity. The drug primarily targets structured RNAs, disrupting their function and inhibiting protein synthesis.

Binding to Transfer RNA (tRNA)

Pentamidine binds to tRNA through non-specific, entropy-driven hydrophobic interactions.[7][12] This interaction is thought to involve the insertion of the aromatic rings of pentamidine into the stacked base pairs of tRNA helices.[7][12][13] This binding has several functional consequences:

-

Disruption of tRNA structure: Pentamidine binding disrupts the secondary and tertiary structure of tRNA, including masking the anticodon loop.[7][12][13]

-

Inhibition of aminoacylation: By altering the tRNA structure, pentamidine specifically inhibits the attachment of amino acids to their corresponding tRNAs (aminoacylation).[7][12]

-

Inhibition of translation: The ultimate consequence of inhibiting tRNA aminoacylation is the potent inhibition of protein synthesis.[7][12]

Inhibition of Group I Intron Splicing

Pentamidine has also been shown to inhibit the self-splicing of group I introns, which are found in the rRNA genes of some microbes like Pneumocystis jirovecii and Candida albicans.[12] The mechanism is believed to involve the binding of pentamidine to the catalytic intron RNA, which alters its folding and inhibits its ribozyme activity.[12]

Quantitative Analysis of RNA Interaction

The interaction of pentamidine with RNA has been quantified using various techniques, including affinity capillary electrophoresis.

| RNA Probe | Ligand | Apparent Affinity Constant (Ka app) (M-1) | Reference |

| [CUG]95 | Pentamidine | (6.1 ± 0.4) × 103 | [14] |

| [CUG]14 (control) | Pentamidine | (3.8 ± 0.3) × 103 | [14] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of drug-nucleic acid interactions. The following are outlines of key experimental protocols used to study pentamidine's binding to DNA and RNA.

DNA Footprinting (DNase I)

This technique is used to identify the specific binding sites of a ligand on a DNA molecule.

-

DNA Labeling: A DNA fragment of interest is radioactively or fluorescently labeled at one end.

-

Binding Reaction: The labeled DNA is incubated with varying concentrations of pentamidine to allow for binding.

-

DNase I Digestion: A limited amount of DNase I is added to the reaction. DNase I cleaves the DNA backbone, but regions where pentamidine is bound are protected from cleavage.

-

Gel Electrophoresis: The DNA fragments are separated by size on a denaturing polyacrylamide gel.

-

Analysis: The resulting banding pattern is visualized. The absence of bands (a "footprint") indicates the region where pentamidine was bound and protected the DNA from cleavage.[15]

Thermal Melting (Tm) Assay

This method measures the increase in the melting temperature of DNA upon ligand binding, which reflects the stabilization of the DNA duplex.

-

Sample Preparation: Solutions of DNA (e.g., calf thymus DNA) are prepared in a suitable buffer.

-

Ligand Addition: Pentamidine is added to the DNA solution at a specific concentration. A control sample with no ligand is also prepared.

-

Spectrophotometry: The absorbance of the solutions at 260 nm is monitored as the temperature is gradually increased.

-

Data Analysis: The melting temperature (Tm), the temperature at which half of the DNA is denatured, is determined for both the control and the ligand-containing samples. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control from the Tm of the sample with the ligand.[16]

Electrophoresis Mobility Shift Assay (EMSA)

EMSA is used to detect the binding of a ligand to a nucleic acid molecule based on the change in its electrophoretic mobility.

-

Probe Labeling: An RNA (or DNA) probe is labeled with a radioactive or fluorescent tag.

-

Binding Reaction: The labeled probe is incubated with varying concentrations of pentamidine.

-

Gel Electrophoresis: The reaction mixtures are run on a non-denaturing gel.

-

Detection: The position of the labeled probe is detected. A slower-migrating band compared to the free probe indicates the formation of a pentamidine-RNA complex.[7]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.

-

Sample Preparation: A solution of the target nucleic acid (e.g., tRNA) is placed in the sample cell of the calorimeter, and a solution of pentamidine is loaded into the injection syringe.

-

Titration: Small aliquots of the pentamidine solution are injected into the tRNA solution.

-

Heat Measurement: The heat released or absorbed during the binding reaction is measured after each injection.

-

Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to macromolecule. This binding isotherm is then fitted to a binding model to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.[13][16]

Visualizing the Interactions and Workflows

Logical Flow of Pentamidine's Action on DNA

Caption: Logical flow from pentamidine binding to microbial DNA to eventual cell death.

Experimental Workflow for Assessing DNA Binding Affinity

Caption: A generalized workflow for determining and comparing the DNA binding affinity of pentamidine.

Signaling Pathway of Pentamidine's Effect on RNA and Translation

Caption: The pathway from pentamidine's interaction with RNA to the inhibition of protein synthesis.

Conclusion

Pentamidine's antimicrobial efficacy stems from its multifaceted interactions with microbial nucleic acids. Its ability to bind to the minor groove of AT-rich DNA, particularly kDNA in parasites, disrupts DNA replication and integrity. Concurrently, its binding to structured RNAs like tRNA inhibits protein synthesis, a process vital for all cellular life. A comprehensive understanding of these dual mechanisms, supported by robust quantitative data and detailed experimental protocols, is essential for the rational design of new antimicrobial drugs with improved efficacy and reduced toxicity. This guide provides a foundational resource for researchers dedicated to advancing the field of antimicrobial drug development.

References

- 1. Pentamidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pentamidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. Pentamidine: a drug to consider re-purposing in the targeted treatment of multi-drug resistant bacterial infections? - Bean - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 5. Antileishmanial Mechanism of Diamidines Involves Targeting Kinetoplasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiparasitic Compounds That Target DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pentamidine binds to tRNA through non-specific hydrophobic interactions and inhibits aminoacylation and translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. Antileishmanial Mechanism of Diamidines Involves Targeting Kinetoplasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pentamidine binds to tRNA through non-specific hydrophobic interactions and inhibits aminoacylation and translation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Sequence-selective binding to DNA of cis- and trans- butamidine analogues of the anti-Pneumocystis carinii pneumonia drug pentamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Cellular Uptake Mechanisms of Pentamidine in Protozoa: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentamidine is a dicationic aromatic diamidine that has been a crucial component in the chemotherapeutic arsenal against several protozoan infections, including Human African Trypanosomiasis (HAT) caused by Trypanosoma brucei, leishmaniasis caused by Leishmania species, and infections caused by Acanthamoeba species.[1][2] The efficacy of pentamidine is critically dependent on its selective accumulation within the protozoan parasite, a process mediated by specific transporter proteins on the parasite's cell surface.[1][3] Understanding the intricacies of these uptake mechanisms is paramount for overcoming drug resistance, a growing concern in the treatment of these diseases, and for the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the cellular uptake of pentamidine in Trypanosoma brucei, Leishmania species, and Acanthamoeba species, with a focus on the transporters involved, their kinetic properties, and the experimental methodologies used to elucidate these pathways.

Cellular Uptake of Pentamidine in Trypanosoma brucei

The uptake of pentamidine in the bloodstream form of Trypanosoma brucei brucei is a complex process involving at least three distinct transporter systems, which contributes to the drug's selective accumulation in the parasite.[4] These transporters are the P2 adenosine-sensitive pentamidine transporter (ASPT1), a high-affinity pentamidine transporter (HAPT1), and a low-affinity pentamidine transporter (LAPT1).[4][5]

-

P2 Adenosine-Sensitive Pentamidine Transporter (ASPT1 or P2 Transporter): Approximately 50-70% of pentamidine uptake is mediated by the P2 nucleoside transporter.[4] This transporter is also responsible for the uptake of adenosine and adenine.[6][7] The transport of pentamidine via the P2 transporter is competitively inhibited by adenosine and other purine nucleosides.[6][7] Loss or alteration of the P2 transporter is a known mechanism of resistance to diminazene aceturate (Berenil®) and can contribute to cross-resistance with pentamidine.[5][8]

-

High-Affinity Pentamidine Transporter (HAPT1): This transporter accounts for a significant portion of the remaining pentamidine uptake and is characterized by its high affinity for the drug.[4][5] HAPT1 function has been linked to the T. brucei aquaglyceroporin 2 (TbAQP2).[5][8] Loss or mutation of the TbAQP2 gene is a primary mechanism of cross-resistance to both pentamidine and melarsoprol.[5][8]

-

Low-Affinity Pentamidine Transporter (LAPT1): LAPT1 is a high-capacity, low-affinity transporter that contributes to pentamidine uptake at higher concentrations.[4] It is not inhibited by other diamidines like diminazene or stilbamidine.[4]

The uptake of pentamidine in procyclic forms of T. b. brucei appears to be mediated by a transporter analogous to HAPT1, termed PPT1, which may function as a proton/pentamidine cotransporter.[4]

Cellular Uptake of Pentamidine in Leishmania Species

In Leishmania species, pentamidine uptake is also a carrier-mediated and energy-dependent process.[9] The primary transporter identified in Leishmania mexicana is a high-affinity pentamidine transporter, LmexPT1, which is likely a proton symporter.[3][10] Unlike in trypanosomes, pentamidine uptake in Leishmania does not appear to involve nucleoside transporters.[11] Instead, evidence suggests that pentamidine may share transport systems with polyamines, as its uptake is competitively inhibited by putrescine and spermidine.[9]

Following its entry into the cytosol, pentamidine is further concentrated in the mitochondrion, a process dependent on the mitochondrial membrane potential.[3][10] Resistance to pentamidine in Leishmania has been associated with the exclusion of the drug from the mitochondrion.[11] Additionally, an energy-dependent efflux pump, possibly a P-glycoprotein or multidrug-resistance protein, has been implicated in removing pentamidine from the cell.[3][10]

Cellular Uptake of Pentamidine in Acanthamoeba Species

The precise mechanisms of pentamidine uptake in Acanthamoeba are less well-characterized compared to trypanosomes and Leishmania. Studies have demonstrated the amoebicidal and cysticidal activity of pentamidine isethionate against various Acanthamoeba species.[12][13] The inhibitory effects on both trophozoite and cyst forms suggest that the drug is able to cross the cell membrane.[14][15][16] It is known that pentamidine can inhibit the synthesis of DNA, RNA, phospholipids, and proteins in Acanthamoeba.[13] However, the specific transporters responsible for its uptake have not yet been fully elucidated. Given the presence of various transporters in protozoa, it is likely that carrier-mediated processes are involved, but further research is needed to identify and characterize these systems in Acanthamoeba.

Quantitative Data on Pentamidine Transporters

The following table summarizes the kinetic parameters of the identified pentamidine transporters in Trypanosoma brucei and Leishmania.

| Protozoan Species | Transporter | Km | Vmax | Ki | Inhibitors | Reference(s) |

| Trypanosoma brucei brucei (bloodstream form) | ASPT1 (P2) | 0.26 ± 0.03 µM | - | 0.45 ± 0.04 µM (Adenine), 2.5 ± 0.8 µM (Berenil), 0.64 ± 0.03 µM (Adenosine) | Adenosine, Adenine, Berenil | [4][6] |

| HAPT1 | 36 ± 6 nM | - | - | Propamidine | [4] | |

| LAPT1 | 56 ± 8 µM | 2.2 ± 0.9 pmol(107 cells)-1s-1 | - | - | [4][6] | |

| Trypanosoma brucei brucei (melarsen-sensitive) | P2 | 0.84 µM | 9.35 pmol s-1 (108 cells)-1 | 0.56 µM (for Adenosine uptake) | Other diamidines | [7] |

| Leishmania donovani & L. amazonensis | Polyamine Transporter(s) | - | - | - | Putrescine, Spermidine (competitive) | [9] |

Note: Data for Vmax and Ki are not always available in the cited literature.

Experimental Protocols

The characterization of pentamidine uptake mechanisms in protozoa relies on a variety of experimental techniques. A generalized workflow for a radiolabeled drug uptake assay is described below.

Key Experiment: Radiolabeled Pentamidine Uptake Assay

This method is used to determine the kinetics of pentamidine transport into protozoan cells.

1. Materials:

-

Protozoan cell culture (e.g., T. brucei bloodstream forms, Leishmania promastigotes).

-

Radiolabeled pentamidine (e.g., [3H]pentamidine or [125I]iodopentamidine).

-

Assay buffer (e.g., HBS - HEPES-buffered saline).

-

Non-labeled pentamidine (for competition assays).

-

Potential inhibitors (e.g., adenosine, adenine, polyamines).

-